molecular formula C10H7F6NO2 B1394926 Ethyl 4,6-bis(trifluoromethyl)-2-pyridinecarboxylate CAS No. 615580-16-0

Ethyl 4,6-bis(trifluoromethyl)-2-pyridinecarboxylate

Cat. No. B1394926
M. Wt: 287.16 g/mol
InChI Key: UMWCLHBEITUVOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine involves a process of NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates . Another example is the synthesis of ethyl 5,5-dicyano-4,6-diaryl-2-hydroxy-2-(trifluoromethyl)piperidine-3-carboxylates and dialkyl 4,6-diaryl-5-cyano-2-hydroxy-2-(trifluoromethyl)piperidine-3,5-dicarboxylates, which involves a Knoevenagel–Michael–Mannich–cyclization cascade of aldehydes, cyano-containing C-H acids, ethyl 4,4,4-trifluoro-3-oxobutanoate, and ammonium acetate .

Scientific Research Applications

  • Synthesis of Pyridine Derivatives Ethyl 4,6-bis(trifluoromethyl)-2-pyridinecarboxylate has been utilized in the synthesis of various pyridine derivatives. For instance, it was involved in the regioselective synthesis of 2,6-Dimethyl-3,5-bis[(3-aryl-5-trifluoromethyl)-isoxazol-4-carbonyl]-pyridine derivatives, showcasing its versatility in organic synthesis (Yang et al., 2013).

  • Development of Vasodilation Agents Research indicates the potential application of this compound in the development of vasodilation agents. A study involving the synthesis of new 3-pyridinecarboxylates demonstrated considerable vasodilation properties, highlighting the medical and pharmacological significance of ethyl 4,6-bis(trifluoromethyl)-2-pyridinecarboxylate (Girgis et al., 2008).

  • Luminescent Property Studies The compound's derivatives have been studied for their luminescent properties. Research on CdII complexes of bis(iminoalkyl)pyridine, including derivatives of ethyl 4,6-bis(trifluoromethyl)-2-pyridinecarboxylate, showed significant luminescent properties at room temperature (Fan et al., 2004).

  • Catalysis in Chemical Reactions It has been employed as a catalyst in chemical reactions, such as the phosphine-catalyzed [4 + 2] annulation, yielding highly functionalized tetrahydropyridines (Zhu et al., 2003).

  • Involvement in Polymerization Processes The compound plays a role in polymerization processes. For example, iron(II) complexes with bis(imino)pyridine ligands, including ethyl 4,6-bis(trifluoromethyl)-2-pyridinecarboxylate derivatives, have been used in atom transfer radical polymerization of (meth)acrylate monomers, demonstrating its application in material science and engineering (Abu-Surrah et al., 2011).

Safety And Hazards

The safety and hazards associated with Ethyl 4,6-bis(trifluoromethyl)-2-pyridinecarboxylate are not well-documented. It is recommended to refer to safety data sheets or other reliable sources for information on the safe handling of chemical substances .

properties

IUPAC Name

ethyl 4,6-bis(trifluoromethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F6NO2/c1-2-19-8(18)6-3-5(9(11,12)13)4-7(17-6)10(14,15)16/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMWCLHBEITUVOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CC(=C1)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F6NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4,6-bis(trifluoromethyl)-2-pyridinecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4,6-bis(trifluoromethyl)-2-pyridinecarboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl 4,6-bis(trifluoromethyl)-2-pyridinecarboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 4,6-bis(trifluoromethyl)-2-pyridinecarboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 4,6-bis(trifluoromethyl)-2-pyridinecarboxylate
Reactant of Route 5
Ethyl 4,6-bis(trifluoromethyl)-2-pyridinecarboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 4,6-bis(trifluoromethyl)-2-pyridinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.